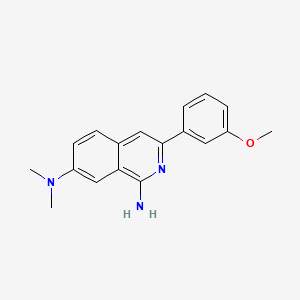
3-Arylisoquinolinamine derivative
説明
The 3-Arylisoquinolinamine derivative is a compound with antitumor activity . It has shown effective activity against Paclitaxel-resistant HCT-15 human colorectal cancer cell lines when compared to the original cytotoxic cancer drug, Paclitaxel .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .科学的研究の応用
1. Neuroprotective and Antidepressant Properties
3-Arylisoquinolinamine derivatives, including tetrahydroisoquinolines (THIQs), exhibit significant neuroprotective, antiaddictive, and antidepressant properties. These compounds have been shown to have unique and complex mechanisms of neuroprotection in various neurodegenerative diseases of the central nervous system. The therapeutic effects of these derivatives may be coupled with the gentle activation of the monoaminergic system (dopaminergic, noradrenergic, and serotoninergic) in brain structures, simultaneous inhibition of MAO-dependent oxidation, and reduction of the glutamate system activity in the brain (Antkiewicz‐Michaluk et al., 2018). Furthermore, these inhibitors have potential neuroprotective effects mediated through nerve growth factors such as neurotrophin 3, brain-derived neurotrophic factor, and glial-cell-line-derived neurotrophic factor (Sari & Khalil, 2015).
2. Anticancer Properties
3-Arylisoquinolinamine derivatives have shown promise in cancer treatment. The derivative trabectedin (ET-743) has a unique mechanism of action characterized by three fused tetrahydroisoquinoline rings. These rings provide the framework for covalent interaction with the minor groove of the DNA double helix, leading to a cascade of events that interfere with several transcription factors, DNA binding proteins, and DNA repair pathways. This action suggests a different modality of interaction compared to other DNA-interacting agents, potentially offering new avenues for cancer treatment (D’Incalci & Galmarini, 2010).
3. Treatment of Metabolic Diseases
3-Arylisoquinolinamine derivatives, such as berberine (BBR), have received widespread attention for their potential in treating metabolic diseases. BBR has been shown to have therapeutic effects on metabolic diseases by regulating various metabolic aspects and pathophysiological procedures, including promoting insulin secretion, improving insulin resistance, inhibiting lipogenesis, alleviating adipose tissue fibrosis, and reducing hepatic steatosis (Xu et al., 2020).
4. Treatment of Infectious Diseases
3-Arylisoquinolinamine derivatives have also shown promise in the treatment of infectious diseases. For example, antimalarial drugs, which include certain aryl-amino alcohols and aminoquinolines, have been used in the treatment and prophylaxis of viral infections. The mechanism of action of these drugs involves preventing the polymerization of heme, resulting in the death of the parasite. Furthermore, these antimalarial drugs are widely used in the prophylaxis and treatment of various existing and emerging viral infections, demonstrating their versatility in treating infectious diseases (Reethega et al., 2020).
特性
IUPAC Name |
3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNNAZIMPALQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Arylisoquinolinamine derivative | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



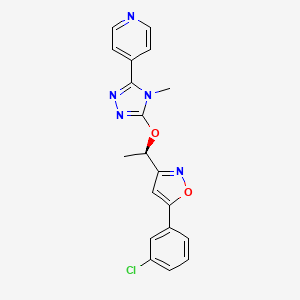
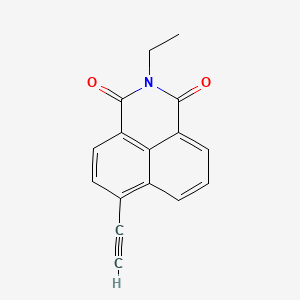
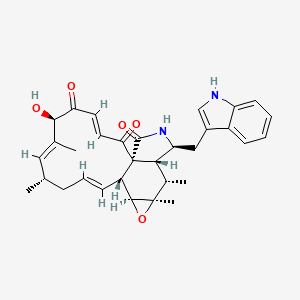
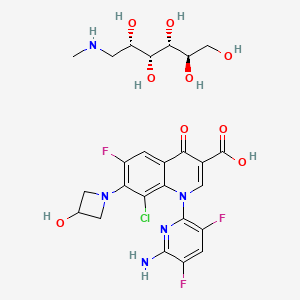
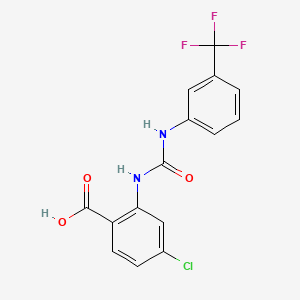
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
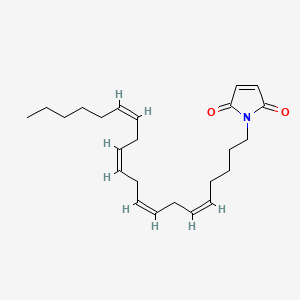
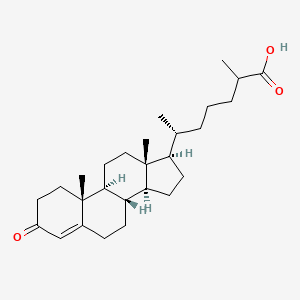
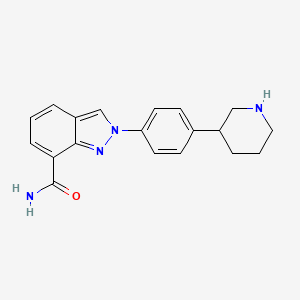
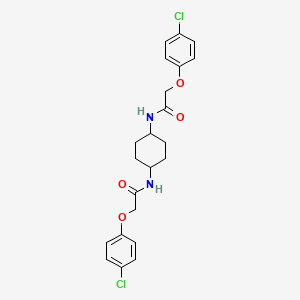
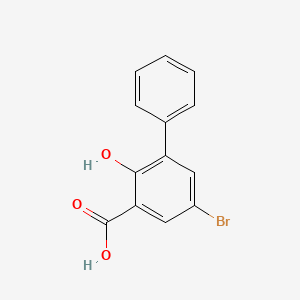
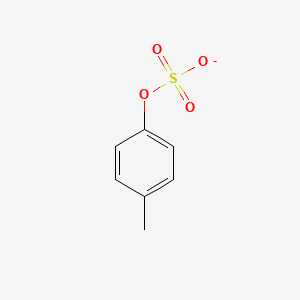
![3-[[2-(3-Hexylanilino)-2-oxoethyl]amino]propanoic acid](/img/structure/B1663763.png)
![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)